molecular formula C12H10N6O4 B11462970 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11462970
M. Wt: 302.25 g/mol
InChI Key: USYDBTLXJYFYIF-UHFFFAOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a unique combination of functional groups

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde, hydrazine hydrate, and sodium nitrite.

    Step 1: Formation of 4-methoxyphenylhydrazone by reacting 4-methoxybenzaldehyde with hydrazine hydrate.

    Step 2: Cyclization of the hydrazone with sodium nitrite in the presence of acetic acid to form the 1,2,3-triazole ring.

    Step 3: Introduction of the oxadiazole ring by reacting the triazole intermediate with appropriate nitrile oxide precursors.

    Step 4: Amination of the oxadiazole ring to introduce the amino group.

Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Utilized in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA/RNA.

Comparison with Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Oxadiazole Derivatives: Compounds with oxadiazole rings but different functional groups.

Uniqueness: 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H10N6O4

Molecular Weight

302.25 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-methoxyphenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C12H10N6O4/c1-21-7-4-2-6(3-5-7)9-8(12(19)20)14-17-18(9)11-10(13)15-22-16-11/h2-5H,1H3,(H2,13,15)(H,19,20)

InChI Key

USYDBTLXJYFYIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)O

Origin of Product

United States

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